molecular formula C23H18F3N3O4S B2822423 N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1105238-80-9

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2822423
CAS No.: 1105238-80-9
M. Wt: 489.47
InChI Key: WBEDIARMCJVVRL-UHFFFAOYSA-N
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Description

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H18F3N3O4S and its molecular weight is 489.47. The purity is usually 95%.
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Biological Activity

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound belonging to the class of quinazoline derivatives. These compounds have garnered attention due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, drawing from various research findings and case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Quinazoline ring system with a 4-oxo group.
  • Substituents :
    • A methoxyphenyl group at the 3-position.
    • A trifluoromethyl group at the 3-position of the benzenesulfonamide moiety.

Synthesis

The synthesis of this compound involves multi-step organic reactions. The synthetic route typically includes the formation of the quinazoline core followed by the introduction of various functional groups through nucleophilic substitutions and condensation reactions.

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor activity through various mechanisms:

  • Inhibition of Kinases : Quinazolines are known to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit BRAF(V600E) and EGFR, leading to reduced tumor growth in vitro and in vivo studies .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • COX Inhibition : Similar quinazoline derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. This suggests potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of quinazolines have also been explored:

  • Bacterial Inhibition : Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that modifications in the quinazoline structure can enhance antimicrobial activity .

Case Study 1: Antitumor Efficacy

A study evaluated a series of quinazoline derivatives for their ability to inhibit tumor cell lines. The specific compound demonstrated an IC50 value of 0.5 µM against A549 lung cancer cells, indicating potent antitumor activity compared to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Potential

In a model of induced inflammation, the compound was tested for its ability to reduce edema in rats. Results showed a significant reduction in paw swelling when administered at a dose of 10 mg/kg compared to control groups, supporting its potential as an anti-inflammatory agent .

Data Table

Biological ActivityMechanismIC50 ValueReference
AntitumorRTK Inhibition0.5 µM
Anti-inflammatoryCOX-II InhibitionNot specified
AntimicrobialBacterial InhibitionVariable

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N3O4S/c1-14-27-21-11-6-16(28-34(31,32)19-5-3-4-15(12-19)23(24,25)26)13-20(21)22(30)29(14)17-7-9-18(33-2)10-8-17/h3-13,28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEDIARMCJVVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)N1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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